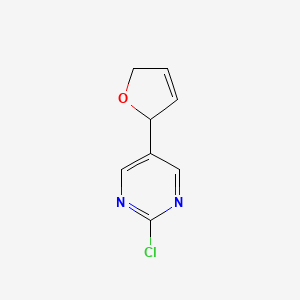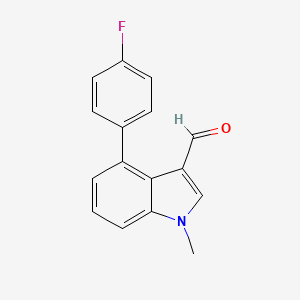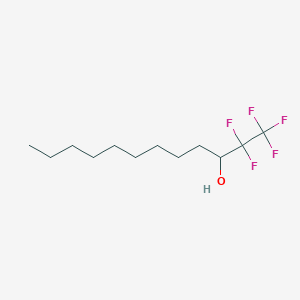![molecular formula C11H13N3O B13871729 [4-[1-(1H-imidazol-5-yl)ethyl]pyridin-3-yl]methanol](/img/structure/B13871729.png)
[4-[1-(1H-imidazol-5-yl)ethyl]pyridin-3-yl]methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[4-[1-(1H-imidazol-5-yl)ethyl]pyridin-3-yl]methanol is a compound that features both an imidazole and a pyridine ring The imidazole ring is a five-membered heterocyclic structure containing two nitrogen atoms, while the pyridine ring is a six-membered heterocyclic structure with one nitrogen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [4-[1-(1H-imidazol-5-yl)ethyl]pyridin-3-yl]methanol can be achieved through several synthetic routes. One common method involves the reaction of 1-methyl-1H-imidazole with formaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide . The reaction proceeds through the formation of an intermediate, which is then further reacted to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as crystallization or chromatography may be employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
[4-[1-(1H-imidazol-5-yl)ethyl]pyridin-3-yl]methanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) or alkylating agents can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while reduction may produce alcohols or amines. Substitution reactions can lead to a variety of derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
[4-[1-(1H-imidazol-5-yl)ethyl]pyridin-3-yl]methanol has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Medicine: Due to its potential biological activity, the compound is investigated for its therapeutic properties, including antimicrobial and anticancer activities.
Industry: It can be used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals
Wirkmechanismus
The mechanism of action of [4-[1-(1H-imidazol-5-yl)ethyl]pyridin-3-yl]methanol involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, affecting enzyme activity and protein function. The pyridine ring can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity. These interactions can modulate various biological pathways, leading to the compound’s observed effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Methyl-1H-imidazole-5-methanol: A similar compound with a methyl group on the imidazole ring.
4-(1H-imidazol-5-yl)pyridine: A compound with an imidazole ring directly attached to a pyridine ring.
1-(4-Fluoro-1-methyl-1H-imidazol-5-yl)-3-(2-(4-fluoro-3,5-dimethylphenyl)-4-methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-yl)-1,3-dihydro-2H-imidazol-2-one hydrochloride: A more complex derivative with additional functional groups .
Uniqueness
[4-[1-(1H-imidazol-5-yl)ethyl]pyridin-3-yl]methanol is unique due to its specific combination of imidazole and pyridine rings, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C11H13N3O |
|---|---|
Molekulargewicht |
203.24 g/mol |
IUPAC-Name |
[4-[1-(1H-imidazol-5-yl)ethyl]pyridin-3-yl]methanol |
InChI |
InChI=1S/C11H13N3O/c1-8(11-5-13-7-14-11)10-2-3-12-4-9(10)6-15/h2-5,7-8,15H,6H2,1H3,(H,13,14) |
InChI-Schlüssel |
RCDGYTJZQPNFTO-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1=C(C=NC=C1)CO)C2=CN=CN2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2(R)-2-[(Z)-2-(Aminothiazol-4-yl)-2-(hydroxyimino)acetamido)]-2-[(2RS,5RS)-5-methyl-7-oxo-2,4,5,7-tetrahydro-1H-furo[3,4-d][1,3]thiazin-2-yl]acetic Ac](/img/structure/B13871658.png)






![2-[Cyclopropanecarbonyl(ethyl)amino]acetic acid](/img/structure/B13871686.png)

![4-[(3-Methoxyphenyl)methoxy]benzene-1,2-diamine](/img/structure/B13871693.png)

![1-bromo-3-(3-cyclopropyl-4,5,6,7-tetrahydro-1H-indazol-5-yl)imidazo[1,5-a]pyrazin-8-amine](/img/structure/B13871710.png)
![1-[(3,5-dimethoxyphenyl)methyl]-5-(2H-tetrazol-5-yl)indole](/img/structure/B13871711.png)
